molecular formula C24H25N3O3S2 B2412899 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 923434-91-7

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2412899
M. Wt: 467.6
InChI Key: CTAQVMOWPRPDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Palladium-Mediated Synthesis : Takashima-Hirano et al. (2012) described the synthesis of carbon-11 labeled methylbenzoates using palladium-mediated rapid cross-coupling reactions, which included compounds structurally similar to the one (Takashima-Hirano, Ishii, & Suzuki, 2012).

Anticancer Properties

  • N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides in Cancer Cell Lines : Ravinaik et al. (2021) evaluated the anticancer activity of a series of substituted benzamides against various cancer cell lines, showing moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

  • σ2 Receptor Ligands for Tumor Diagnosis : Abate et al. (2011) investigated arylamides hybrids of two high-affinity σ2 receptor ligands as tools for the development of PET radiotracers for tumor diagnosis (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).

  • Pro-Apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized benzamide derivatives from indapamide and evaluated their proapoptotic activity on melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Other Biological Activities

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-27(20-10-11-20)32(29,30)21-12-8-17(9-13-21)23(28)26-24-25-22(15-31-24)19-7-6-16-4-2-3-5-18(16)14-19/h6-9,12-15,20H,2-5,10-11H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQVMOWPRPDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.